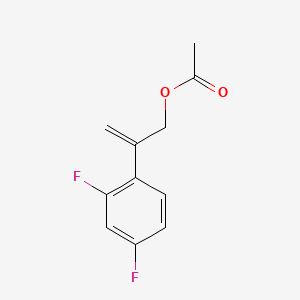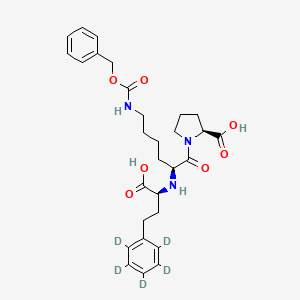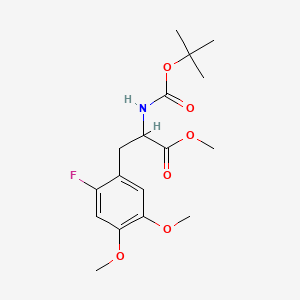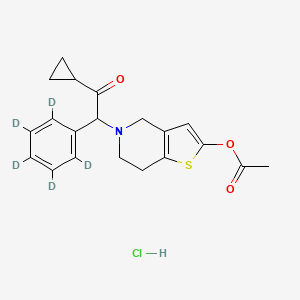
Glycidyl Linoleate-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycidyl Linoleate-d5: is a deuterium-labeled analog of glycidyl linoleate, a glycidyl ester of linoleic acid. This compound is primarily used in scientific research as a stable isotope-labeled standard. The molecular formula of this compound is C21H31D5O3, and it has a molecular weight of 341.54 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glycidyl Linoleate-d5 involves the esterification of deuterium-labeled linoleic acid with glycidol. The reaction typically occurs under mild conditions to prevent the degradation of the ester bond. The process can be summarized as follows:
Esterification Reaction: Deuterium-labeled linoleic acid is reacted with glycidol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The resulting product is purified using techniques such as column chromatography to obtain high-purity this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of deuterium-labeled linoleic acid and glycidol are reacted in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure the desired isotopic purity and chemical composition
Analyse Chemischer Reaktionen
Types of Reactions: Glycidyl Linoleate-d5 undergoes various chemical reactions, including:
Oxidation: The epoxide ring in this compound can be oxidized to form diols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield linoleic acid and glycidol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a catalyst
Major Products:
Diols: Formed from the oxidation of the epoxide ring.
Linoleic Acid and Glycidol: Formed from the hydrolysis of the ester bond.
Substituted Products: Formed from nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
Glycidyl Linoleate-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of glycidyl esters in various samples.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of glycidyl esters in biological systems.
Medicine: Investigated for its potential role in drug development and pharmacokinetic studies.
Industry: Used in the quality control of food products to monitor the presence of glycidyl esters
Wirkmechanismus
The mechanism of action of Glycidyl Linoleate-d5 involves its incorporation into biological systems where it can be metabolized similarly to its non-deuterated counterpart. The deuterium labeling allows for precise tracking and quantification using mass spectrometry. The molecular targets and pathways involved include lipid metabolism pathways and enzymatic reactions involving glycidyl esters .
Vergleich Mit ähnlichen Verbindungen
Glycidyl Linoleate: The non-deuterated analog of Glycidyl Linoleate-d5.
Glycidyl Oleate: Another glycidyl ester of a different fatty acid (oleic acid).
Glycidyl Stearate: A glycidyl ester of stearic acid
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification is essential .
Eigenschaften
IUPAC Name |
oxiran-2-ylmethyl (9Z,12Z)-2,2,3,3,4-pentadeuteriooctadeca-9,12-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3/b7-6-,10-9-/i15D,16D2,17D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGTZDQTPQYKEN-SOGOZOQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCC/C=C\C/C=C\CCCCC)C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)






